2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide is a complex organic compound that features a combination of several functional groups, including a chlorophenoxy group, a triazolothiadiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide typically involves multiple steps. One common approach starts with the preparation of the triazolothiadiazole core, which is achieved through the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic conditions . The chlorophenoxy group is introduced via nucleophilic substitution reactions, and the final propanamide moiety is formed through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Agriculture: It can be used as a fungicide or herbicide, providing protection against plant pathogens and weeds.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring, similar in structure to the triazolothiadiazole moiety.
Voriconazole: Another antifungal with a triazole ring, used to treat serious fungal infections.
Trazodone: An antidepressant with a triazole ring, highlighting the versatility of triazole-containing compounds.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C21H20ClN5O2S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C21H20ClN5O2S/c1-13-24-25-20-27(13)26-18(30-20)15-6-4-14(5-7-15)12-23-19(28)21(2,3)29-17-10-8-16(22)9-11-17/h4-11H,12H2,1-3H3,(H,23,28) |
InChI Key |
WNXFGBIVDXRFHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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